5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system, and a furan ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide typically involves multiple steps:
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Formation of the Pyrido[1,2-a]pyrimidine Core
Starting Materials: 2,7-dimethylpyrido[1,2-a]pyrimidine.
Reaction Conditions: This core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.
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Bromination
Reagents: Bromine or N-bromosuccinimide (NBS).
Conditions: The bromination is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction and prevent over-bromination.
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Furan-2-carboxamide Formation
Starting Materials: Furan-2-carboxylic acid.
Reagents: Ammonia or amines for amidation.
Conditions: The carboxylic acid is converted to the corresponding amide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
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Coupling Reaction
Reagents: The brominated pyrido[1,2-a]pyrimidine and furan-2-carboxamide.
Conditions: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the site of oxidation.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in inert solvents like tetrahydrofuran (THF) under anhydrous conditions.
Products: Reduction can yield reduced forms of the compound, such as alcohols or amines.
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Substitution
Reagents: Nucleophiles like amines, thiols, or halides.
Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Molecular Probes: The compound can be used as a fluorescent probe in biological assays to study cellular processes.
Medicine
Drug Development: Its potential as a pharmacophore makes it a candidate for drug development, particularly in targeting specific biological pathways.
Anticancer Research: Preliminary studies may indicate its efficacy in inhibiting cancer cell growth.
Industry
Agriculture: It could be used in the development of agrochemicals for pest control.
Pharmaceuticals: Its derivatives might be used in the formulation of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide: Chlorine substituent instead of bromine.
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide: Lacks the bromine substituent.
Uniqueness
The presence of the bromine atom in 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
5-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3/c1-8-3-6-12-17-9(2)13(15(21)19(12)7-8)18-14(20)10-4-5-11(16)22-10/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUKRGFSYOMHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(O3)Br)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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